

biological activity of 4-Methoxybenzoic acid and its derivatives

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Compound of Interest

Compound Name: 4-Methoxybenzoic Acid

Cat. No.: B377111

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An In-Depth Technical Guide to the Biological Activity of **4-Methoxybenzoic Acid** and Its Derivatives

Executive Summary

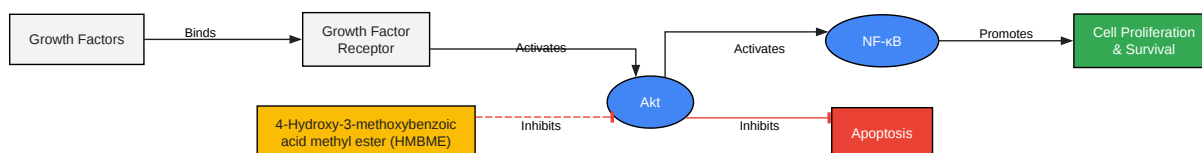
4-Methoxybenzoic acid, also known as p-anisic acid, is a naturally occurring phenolic compound found in various plants, such as anise and fennel.[1] This white crystalline solid, along with its structurally diverse derivatives, has garnered significant attention in the scientific community for its wide spectrum of biological activities. These compounds serve as versatile scaffolds in medicinal chemistry, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the principal biological activities of **4-methoxybenzoic acid** and its key derivatives, including their anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. For each major activity, this document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer and Cytotoxic Activity

Derivatives of **4-methoxybenzoic acid** have demonstrated significant potential as anticancer agents by targeting critical cell survival pathways and inducing apoptosis in various cancer cell lines.[2][3]

Mechanism of Action: Targeting the Akt/NFκB Signaling Pathway

A notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a curcumin analogue, has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway.[4] The serine/threonine kinase Akt is a central node in cell signaling that promotes cell survival and blocks apoptosis. Its activation leads to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of transcription factors like NF-κB, which further upregulates anti-apoptotic genes. HMBME has been found to induce apoptosis in cancer cells by disrupting this critical survival pathway.[4]



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*Akt/NFκB pathway inhibition by a **4-methoxybenzoic acid** derivative.*

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of **4-methoxybenzoic acid** derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound/Derivative	Cancer Cell Line	IC50 Value	Reference
4-(3,4,5-Trimethoxyphenoxy)benzoic acid	MCF-7 (Breast)	~10 μ M (estimated)	
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate	MCF-7 (Breast)	~10 μ M (estimated)	
4-(3,4,5-Trimethoxyphenoxy)benzoic acid	MDA-MB-468 (Breast)	~10 μ M (estimated)	
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate	MDA-MB-468 (Breast)	~10 μ M (estimated)	
Lysophosphatidylcholine with Veratric Acid	MV4-11 (Leukemia)	9.5 μ M	
Lysophosphatidylcholine with Veratric Acid	MCF-7 (Breast)	20.7 μ M	
Lysophosphatidylcholine with Veratric Acid	LoVo (Colon)	14.3 μ M	

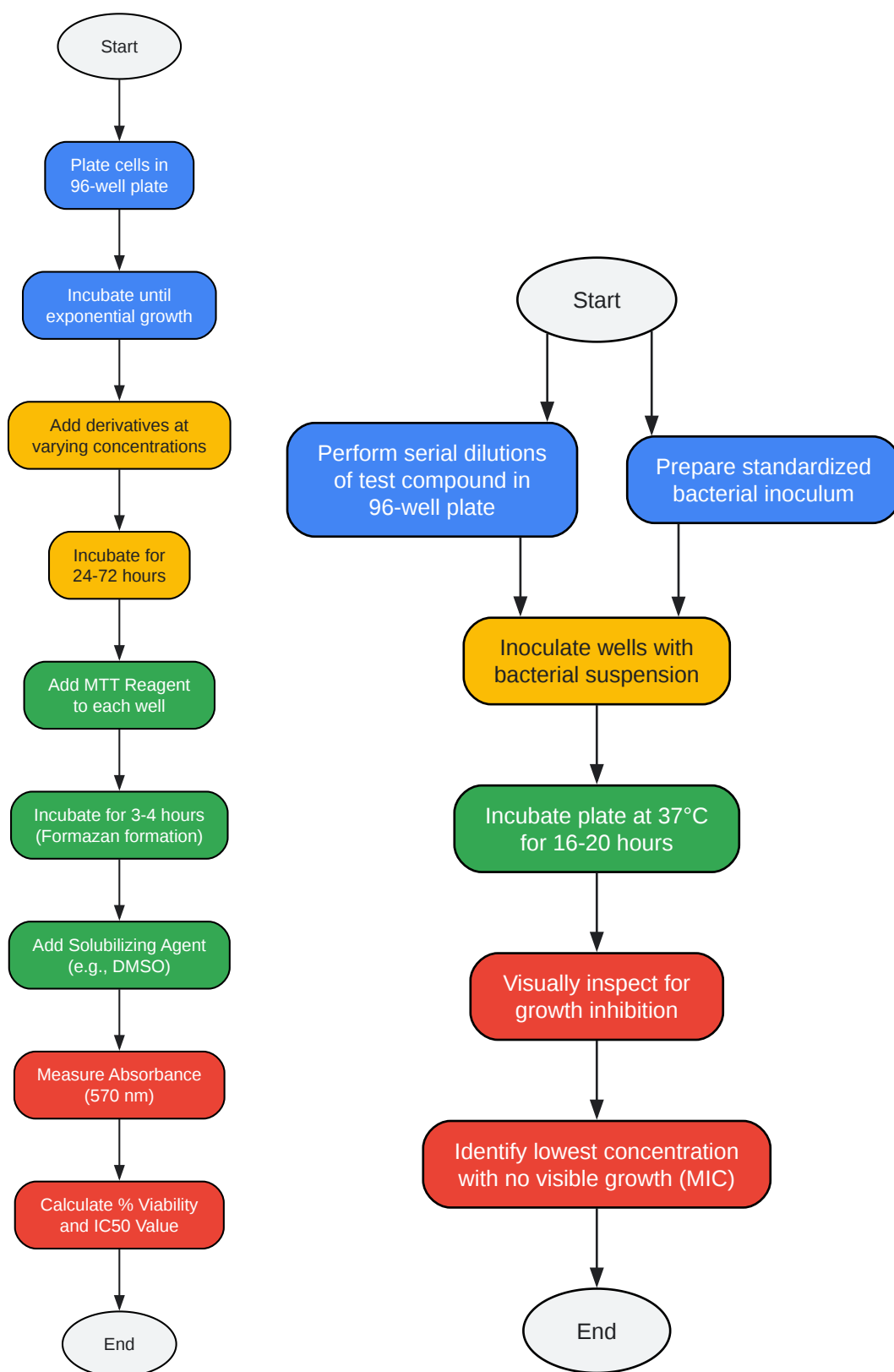
Experimental Protocol: MTT Assay for Cell Viability

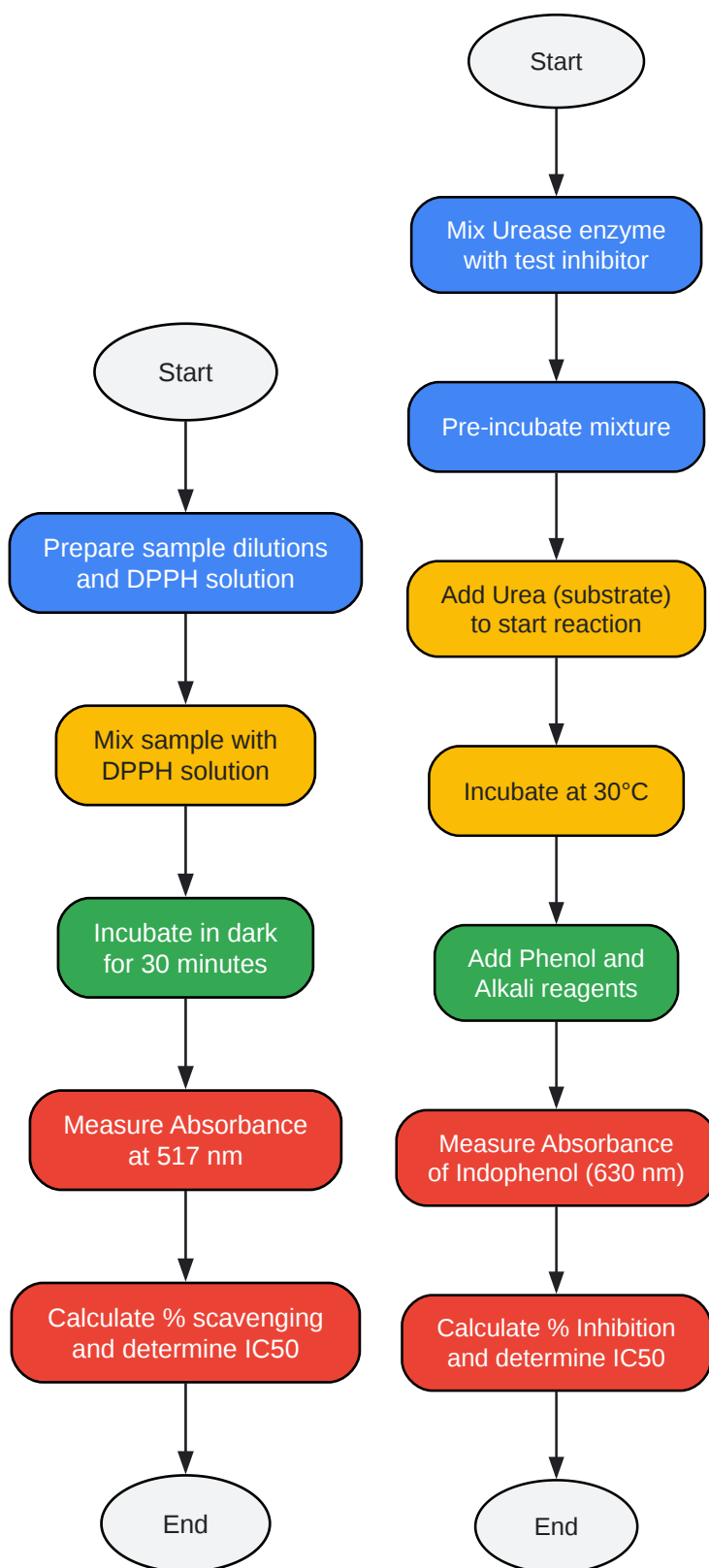
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed to evaluate the cytotoxic effects of chemical compounds.

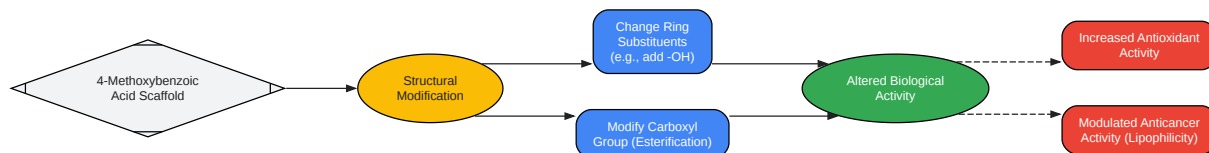
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Detailed Protocol:

- **Cell Plating:** Seed cells in a 96-well plate at a predetermined optimal density and culture until they reach the exponential growth phase.
- **Compound Treatment:** Expose the cells to various concentrations of the test compound (e.g., **4-methoxybenzoic acid** derivative) and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **MTT Addition:** Remove the culture medium and add a fresh medium containing MTT solution (typically 5 mg/mL in PBS, diluted into the medium). Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.
- **Formazan Solubilization:** Carefully discard the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.
- **Absorbance Measurement:** Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 550-590 nm.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.







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